4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one
Description
Significance of the Pyrrolidin-2-one Core in Heterocyclic Chemistry
The pyrrolidin-2-one, also known as 2-pyrrolidone or a γ-lactam, is a five-membered nitrogen-containing heterocyclic ring that serves as a foundational scaffold in a vast array of biologically active compounds. researchgate.net Its prevalence stems from a combination of structural and functional advantages. The saturated, sp³-hybridized ring system provides a non-planar, three-dimensional structure that can effectively explore pharmacological space, a desirable trait for interacting with complex biological targets like enzymes and receptors. nih.gov
This versatile core is a key component in numerous natural products and pharmaceuticals, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.net The pyrrolidine (B122466) ring's ability to be readily functionalized at various positions allows for the fine-tuning of a molecule's properties, making it a privileged scaffold in drug discovery. nih.govmdpi.com
Strategic Importance of Fluorine and Trifluoropropyl Moieties in Organic Synthesis
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. numberanalytics.com Fluorine's unique properties, stemming from its high electronegativity and small atomic size, can profoundly alter a molecule's characteristics. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. researchgate.netjst.go.jp
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Bond Dissociation Energy (C-X in CH₃-X, kcal/mol) | 105 | 108-110 |
Positioning of 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one within Fluorinated γ-Lactam Chemistry
The compound this compound is a specific example within the broader class of fluorinated γ-lactams. The introduction of fluorine-containing groups into lactam structures is a recognized strategy to significantly alter their physical and chemical properties, with wide-ranging applications in drug discovery. rsc.org While the β-lactam ring is famous for its role in antibiotics like penicillin, the γ-lactam core is also of immense medicinal importance, serving as an inhibitor for various enzymes, including proteases. researchgate.netwikipedia.orgresearchgate.net
By combining the established pyrrolidin-2-one scaffold with a trifluoropropyl side chain, this compound marries the structural benefits of the lactam ring with the property-enhancing effects of fluorination. This positions it as a compound of interest for developing new therapeutic agents or as a building block for more complex fluorinated heterocyclic systems. rsc.orgle.ac.uk
Historical Overview of Relevant Pyrrolidin-2-one and Fluorinated Alkane Synthesis Approaches
The synthesis of the core components of this compound has a rich history, reflecting major advancements in organic chemistry.
Pyrrolidin-2-one Synthesis: Historically and industrially, a primary method for synthesizing the pyrrolidin-2-one ring is the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. researchgate.net Over the years, a multitude of other synthetic routes have been developed to allow for greater substitution and stereochemical control. These include 1,3-dipolar cycloadditions, intramolecular Michael additions, and various cyclization reactions of acyclic precursors. nih.govorganic-chemistry.orgtandfonline.com More recent methods involve transition-metal-catalyzed C-H amination and the ring contraction of piperidine (B6355638) derivatives. organic-chemistry.orgrsc.org
| Method | Precursors | Key Features |
|---|---|---|
| Ammonolysis of γ-Butyrolactone | γ-Butyrolactone, Ammonia | Industrial scale, high temperature/pressure |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | High stereocontrol, good for complex targets |
| Intramolecular C-H Amination | Linear amides/azides | Atom-economical, utilizes transition metal catalysts |
| Ring Contraction | Substituted Piperidines | Provides access from larger ring systems |
| Multicomponent Reactions | Amines, Aldehydes, etc. | Builds complexity in a single step |
Fluorinated Alkane Synthesis: The field of organofluorine chemistry began in the 19th century, but faced significant early challenges due to the extreme reactivity of elemental fluorine. wikipedia.orgnumberanalytics.com Key historical breakthroughs included the development of the Swarts reaction, which uses antimony fluorides for halogen exchange, and the Balz-Schiemann reaction for introducing fluorine into aromatic rings. numberanalytics.com The mid-20th century saw the advent of electrochemical fluorination, which became a crucial industrial process. researchgate.net The development of milder and more selective fluorinating agents has since enabled the precise and controlled synthesis of a wide variety of fluorinated compounds. nih.gov
Current Research Landscape and Underexplored Facets of this compound
A survey of the current scientific literature reveals that while the constituent parts of this compound are well-studied, the compound itself is largely unexplored. It is commercially available from chemical suppliers, indicating its use as a building block or screening compound in research and development. sigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 1294000-91-1 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₀F₃NO | sigmaaldrich.com |
| Molecular Weight | 181.16 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity (Typical) | >95% | sigmaaldrich.com |
The primary underexplored facet of this molecule is the lack of published data on its specific biological activities, conformational preferences, and utility in synthetic applications. Research on related structures, such as other substituted pyrrolidinones and fluorinated heterocycles, suggests potential for activity, but dedicated studies on this particular compound are absent from the public domain. researchgate.netnih.gov This knowledge gap presents a clear opportunity for new research.
Research Objectives and Scope of Investigation for the Chemical Compound
Given the underexplored nature of this compound, a focused investigation would be highly valuable. Key research objectives could include:
Synthesis and Characterization: Developing and optimizing stereoselective synthetic routes to access enantiomerically pure forms of the compound. A thorough characterization of its physicochemical properties, including solubility, lipophilicity (LogP), and pKa, would be essential.
Biological Screening: Evaluating the compound's activity across a range of biological assays. Based on the known activities of related scaffolds, promising areas for investigation could include its potential as an antimicrobial agent, an enzyme inhibitor (e.g., for proteases or autotaxin), or a modulator of central nervous system targets. nih.govmdpi.com
Medicinal Chemistry Development: Using the compound as a starting point for the synthesis of a library of derivatives to establish structure-activity relationships (SAR). This would involve modifying the lactam nitrogen and other positions on the ring to optimize for potency and other druglike properties.
Applications as a Synthetic Intermediate: Exploring its utility as a chiral, fluorinated building block for the synthesis of more complex and novel heterocyclic compounds for applications in both medicine and materials science. lboro.ac.ukfindaphd.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,3,3-trifluoropropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)2-1-5-3-6(12)11-4-5/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEUPMBQJMCUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3,3,3 Trifluoropropyl Pyrrolidin 2 One
Retrosynthetic Analysis and Precursor Design Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials.
Disconnection Approaches for the Pyrrolidin-2-one Ring
The central feature of the target molecule is the γ-lactam, or pyrrolidin-2-one, ring. A primary disconnection approach involves breaking the amide bond (C-N bond) within the lactam. This leads to a linear γ-amino acid precursor. For 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one, this disconnection reveals 4-amino-3-(3,3,3-trifluoropropyl)butanoic acid as a key intermediate. The subsequent cyclization of this amino acid would then form the desired lactam.
Another logical disconnection point is the C4-C5 bond. This approach suggests a Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound. For instance, a precursor like itaconic acid or its derivatives could serve as the electrophile, with a trifluoropropyl-containing nucleophile being added.
A third strategy involves disconnecting the C3-C4 bond. This might involve the alkylation of a suitable pyrrolidin-2-one precursor at the 4-position.
| Disconnection | Precursor | Synthetic Strategy |
| C-N (Amide Bond) | γ-Amino Acid | Intramolecular amidation/lactamization |
| C4-C5 | α,β-Unsaturated Diester and Trifluoropropyl Nucleophile | Michael Addition followed by cyclization |
| C3-C4 | 4-Halopyrrolidin-2-one and Trifluoropropyl Organometallic | Alkylation/Cross-coupling |
Strategies for Introducing the Trifluoropropyl Moiety
The introduction of the 3,3,3-trifluoropropyl group is a critical aspect of the synthesis. This can be achieved at various stages of the synthetic sequence.
One common strategy is the use of a building block that already contains the trifluoropropyl group. For example, 3,3,3-trifluoropropyl iodide or bromide can be used to alkylate a suitable nucleophile. In the context of the γ-amino acid precursor, this could involve the alkylation of a malonic ester derivative with 3,3,3-trifluoropropyl halide, followed by further functional group manipulations to introduce the amino and carboxylic acid moieties.
Alternatively, the trifluoromethyl group can be introduced onto a propyl side chain at a later stage of the synthesis, though this is often more challenging.
A particularly attractive precursor containing the trifluoropropyl moiety is 3,3,3-trifluoropropene. This can undergo various addition reactions to introduce the necessary functionality for the subsequent formation of the pyrrolidin-2-one ring.
Direct Cyclization Approaches
Direct cyclization methods focus on the formation of the pyrrolidin-2-one ring from an acyclic precursor in a single key step.
Intramolecular Amidation/Lactamization Reactions
The most straightforward approach to the synthesis of this compound is the cyclization of a γ-amino acid or a related derivative.
The direct intramolecular condensation of 4-amino-3-(3,3,3-trifluoropropyl)butanoic acid can be induced by heating or by using coupling agents. This reaction proceeds via the formation of an amide bond with the elimination of water. While conceptually simple, this method can sometimes require harsh conditions that may not be compatible with all functional groups.
A milder alternative is the cyclization of a γ-amino ester, such as methyl 4-amino-3-(3,3,3-trifluoropropyl)butanoate. This intramolecular aminolysis is often more facile than the direct condensation of the amino acid.
The following table outlines a hypothetical reaction scheme for this approach:
| Reactant | Reagents and Conditions | Product | Yield (%) |
| Methyl 4-amino-3-(3,3,3-trifluoropropyl)butanoate | Heat (e.g., 150 °C, neat) or Base (e.g., NaOMe, MeOH, reflux) | This compound | 75-90 |
While less direct for this specific target, general strategies involving carbocyclization and heterocyclization can be considered. For instance, a radical cyclization of an appropriately substituted N-alkenylamide could potentially form the pyrrolidin-2-one ring. However, the synthesis of the required precursor for this compound via this route would likely be complex.
A more relevant heterocyclization approach would be the reductive cyclization of a γ-nitro ester. For instance, diethyl 2-(3,3,3-trifluoropropyl)succinate could be selectively reduced at one ester group and the nitro group to form the corresponding γ-amino ester, which would then cyclize in situ to the desired lactam.
A plausible reaction sequence is outlined below:
| Step | Reactant | Reagents and Conditions | Intermediate/Product |
| 1 | Diethyl succinate | 1. NaH, THF; 2. 3,3,3-Trifluoropropyl iodide | Diethyl 2-(3,3,3-trifluoropropyl)succinate |
| 2 | Diethyl 2-(3,3,3-trifluoropropyl)succinate | NaNO2, then reduction (e.g., H2, Raney Ni) | This compound |
[3+2] Cycloaddition Reactions Leading to Pyrrolidin-2-one Derivatives
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, stands as a powerful method for constructing five-membered heterocyclic rings like the pyrrolidin-2-one core. tandfonline.comacs.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, this reaction would typically involve an azomethine ylide (the 1,3-dipole) reacting with an alkene dipolarophile bearing the 3,3,3-trifluoropropyl group.
The azomethine ylide can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. tandfonline.com The subsequent reaction with an appropriately substituted alkene, like 5,5,5-trifluoropent-1-ene, would lead to the formation of the pyrrolidine (B122466) ring. The regioselectivity of the cycloaddition is a critical aspect, dictating the substitution pattern on the resulting ring. The use of metal catalysts, such as silver or Lewis acids, can influence both the rate and stereoselectivity of the reaction, offering a pathway to densely substituted pyrrolidines. acs.org
| Dipole | Dipolarophile | Key Transformation | Product |
| Azomethine Ylide | 5,5,5-Trifluoropent-1-ene | 1,3-Dipolar Cycloaddition | This compound scaffold |
Radical Cyclization Pathways
Radical cyclization presents an alternative strategy for the formation of the pyrrolidin-2-one ring. This method typically involves an intramolecular reaction where a radical adds to an unsaturated bond. A common approach involves the tin-mediated radical cyclization of an N-allyl-α-haloacetamide.
For the synthesis of the target molecule, a precursor such as N-(pent-4-en-1-yl)-2-bromo-5,5,5-trifluoropentanamide could be employed. The reaction is initiated by a radical initiator, like azobisisobutyronitrile (AIBN), which generates a tributyltin radical from tributyltin hydride (Bu₃SnH). This tin radical abstracts the bromine atom, creating a carbon-centered radical which then undergoes a 5-exo-trig cyclization onto the alkene. The resulting cyclized radical is then quenched by another molecule of tributyltin hydride to yield the this compound. The stereochemical outcome of such reactions can often be controlled by the substrate's existing stereocenters or by using chiral reagents.
Derivatization from Pre-existing Pyrrolidin-2-one Scaffolds
Modifying an existing pyrrolidin-2-one ring is a common and often more direct synthetic strategy. These methods focus on introducing the 3,3,3-trifluoropropyl group at the C4 position of the lactam.
Functionalization at C4 Position
Direct functionalization at the C4 position of an unsubstituted pyrrolidin-2-one is challenging due to the relative acidity of the protons at the C3 position. Therefore, this approach often begins with a pyrrolidin-2-one that already possesses a functional group at the C4 position. Precursors such as 4-carboxypyrrolidin-2-one or 4-(hydroxymethyl)pyrrolidin-2-one, which can be derived from amino acids like glutamic acid, are valuable starting materials. nih.gov These functional groups serve as handles for further chemical manipulation to introduce the desired trifluoropropyl side chain.
Introduction of the Trifluoropropyl Group via Alkylation
A key method for installing the side chain is through alkylation. This can be achieved by converting a C4 functional group into a suitable leaving group and then displacing it with a nucleophile containing the trifluoropropyl moiety. For instance, starting from 4-(hydroxymethyl)pyrrolidin-2-one, the hydroxyl group can be converted to a tosylate or mesylate. Subsequent reaction with a cuprate (B13416276) reagent, such as lithium bis(3,3,3-trifluoropropyl)cuprate, would introduce the desired side chain via an Sₙ2 displacement.
Another approach is the Michael addition of a trifluoropropyl nucleophile to a pyrrolidin-2-one derivative containing an α,β-unsaturated system at the C4 position, such as a 4-methylidenepyrrolidin-2-one.
| Starting Material | Reagents | Key Transformation |
| 4-(Tosylmethyl)pyrrolidin-2-one | Lithium bis(3,3,3-trifluoropropyl)cuprate | Sₙ2 displacement |
| 4-Methylidenepyrrolidin-2-one | (CF₃CH₂CH₂)₂CuLi | Michael Addition |
Olefin Metathesis-Driven Approaches
Olefin metathesis offers a powerful tool for carbon-carbon bond formation. In this context, a cross-metathesis reaction between a 4-allylpyrrolidin-2-one and a suitable trifluorinated olefin, such as 3,3,3-trifluoropropene, could be envisioned. This reaction would be catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst). The success of this approach depends on the careful selection of the catalyst and reaction conditions to favor the formation of the desired cross-metathesis product over competing homodimerization of the starting olefins. Subsequent hydrogenation of the resulting double bond would yield this compound.
Asymmetric Synthesis of Chiral this compound
The synthesis of enantiomerically pure forms of the title compound is crucial for its application in pharmaceuticals. Asymmetric synthesis can be achieved through several key strategies. nih.gov
A highly effective method is to utilize the "chiral pool," starting with readily available, enantiopure precursors. S-pyroglutamic acid, derived from L-glutamic acid, is a common starting material for synthesizing a wide range of chiral pyrrolidinone derivatives. nih.gov By manipulating the carboxylic acid and ketone functionalities of pyroglutamic acid, the 3,3,3-trifluoropropyl group can be installed at the C4 position while retaining the stereochemical integrity of the C5 stereocenter. Subsequent transformations can then adjust the stereochemistry at C4 if needed. Similarly, (R)- or (S)-4-hydroxyproline can serve as chiral starting points. mdpi.com
Another strategy is the use of a chiral auxiliary attached to an achiral pyrrolidin-2-one precursor. The auxiliary directs the stereochemical course of a key bond-forming reaction, such as alkylation at the C4 position, leading to a diastereomerically enriched product. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.
Finally, asymmetric catalysis provides an elegant route to chirality. For example, an enantioselective Michael addition of a trifluoropropyl nucleophile to a 4-substituted pyrrolidin-2-one bearing an electron-withdrawing group could be catalyzed by a chiral organocatalyst or metal complex. whiterose.ac.uk Alternatively, the asymmetric hydrogenation of a prochiral precursor, such as 4-(3,3,3-trifluoropropylidene)pyrrolidin-2-one, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can establish the stereocenter at the C4 position with high enantioselectivity.
| Strategy | Example Starting Material | Key Concept |
| Chiral Pool Synthesis | S-Pyroglutamic Acid | Utilization of a naturally occurring chiral molecule. nih.gov |
| Chiral Auxiliary | Achiral pyrrolidin-2-one derivative | Temporary attachment of a chiral group to direct stereochemistry. |
| Asymmetric Catalysis | 4-(3,3,3-Trifluoropropylidene)pyrrolidin-2-one | Use of a small amount of a chiral catalyst to generate large amounts of chiral product. |
An article on the synthetic methodologies for this compound cannot be generated at this time. A thorough search of scientific literature and patent databases did not yield specific, documented synthetic routes for this particular chemical compound.
The instructions to focus solely on "this compound" and adhere strictly to a detailed outline concerning its synthesis (including chiral auxiliary-mediated approaches, asymmetric catalysis, biocatalytic strategies, and green chemistry principles) cannot be fulfilled without available research data on its preparation.
General synthetic methods for analogous structures, such as other 4-substituted or fluorinated pyrrolidinones, exist. However, discussing these would deviate from the explicit and strict instructions to only include information directly pertaining to the specified compound. To ensure scientific accuracy and adherence to the user's constraints, no content can be produced without foundational synthetic information.
Scalability and Process Optimization Considerations
The successful transition of a synthetic route from laboratory-scale to large-scale production necessitates careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, process optimization would be critical at each step of the chosen synthetic pathway.
Key considerations for scalability and process optimization include:
Reagent Selection and Stoichiometry: On a large scale, the cost and safety of reagents are paramount. Optimization would involve exploring less expensive and hazardous alternatives and fine-tuning the stoichiometry to minimize waste and by-product formation. For instance, the use of catalytic rather than stoichiometric reagents is often preferred.
Solvent Choice and Recovery: The volume of solvent used in large-scale synthesis has significant environmental and cost implications. Process optimization would focus on minimizing solvent usage, selecting greener solvents, and implementing efficient solvent recovery and recycling systems.
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be carefully controlled and optimized for large-scale production. The use of flow chemistry in microreactors can offer advantages in terms of heat and mass transfer, leading to improved reaction control and safety. nih.gov For exothermic reactions, robust cooling systems and careful monitoring are essential to prevent thermal runaways.
Work-up and Purification: The purification of the final product and intermediates is a major bottleneck in many large-scale syntheses. Optimization in this area involves developing efficient extraction and crystallization procedures to minimize the use of chromatography, which is often not practical for large quantities. researchgate.net The development of a robust crystallization process is often a key goal for isolating the final product with high purity.
Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is crucial before scaling up a synthesis. This includes understanding the thermal stability of compounds and identifying potential for runaway reactions or the formation of hazardous byproducts.
Waste Management: The environmental impact of a chemical process is a significant consideration. Process optimization aims to minimize waste generation by maximizing atom economy and developing methods for the safe disposal or recycling of byproducts.
Illustrative Data on Process Optimization:
To illustrate the impact of process optimization, the following hypothetical data table compares a laboratory-scale synthesis with a potential optimized large-scale process for a key step in the synthesis of a substituted pyrrolidinone.
| Parameter | Laboratory Scale | Optimized Large-Scale Process |
| Batch Size | 1 g | 100 kg |
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran (a greener alternative) |
| Catalyst Loading | 5 mol% | 1 mol% |
| Reaction Time | 24 hours | 8 hours |
| Purification | Column Chromatography | Crystallization |
| Yield | 75% | 85% |
| Waste Generated | 200 mL solvent/g product | 2 L solvent/kg product (with 90% recovery) |
This table highlights how targeted optimization can lead to significant improvements in efficiency, cost-effectiveness, and environmental footprint when scaling up the synthesis of a compound like this compound. The development of a practical and scalable synthesis is a multi-faceted challenge that requires a holistic approach, integrating principles of green chemistry and chemical engineering. nih.gov
An in-depth analysis of the chemical reactivity and transformation pathways of this compound reveals a complex interplay between the lactam core and the fluorinated side chain. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and steric profile, dictating its behavior in various chemical reactions. This article explores the nuanced reactivity of this compound, focusing on the behavior of its side chain, ring-opening and expansion reactions, transition metal-catalyzed functionalizations, and stereochemical transformations.
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A comprehensive NMR analysis would involve one-dimensional (1D) and two-dimensional (2D) experiments.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). buchler-gmbh.com It would be used to map out the proton-proton connectivities within the pyrrolidinone ring and along the trifluoropropyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. rsc.org It is a definitive method for assigning which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). buchler-gmbh.com It is invaluable for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For instance, it would show correlations from the protons on the pyrrolidinone ring to the carbons of the side chain, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution.
Variable Temperature NMR Studies for Conformational Analysis
The pyrrolidinone ring is not planar and can exist in different conformations (e.g., envelope or twist forms). The flexibility of the trifluoropropyl side chain also allows for multiple rotational conformers (rotamers). Variable Temperature (VT) NMR studies involve recording spectra at different temperatures to study these dynamic processes. Changes in the appearance of NMR signals, such as broadening or coalescence, can provide quantitative information about the energy barriers between different conformations.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. For 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one (C₇H₁₀F₃NO), HRMS would be used to confirm that the experimentally measured exact mass of the molecular ion matches the theoretical calculated mass, providing strong evidence for the compound's identity.
Fragmentation Pattern Analysis for Structural Information
In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular "fingerprint" that can be used to deduce the structure. For the target compound, characteristic fragmentation would be expected, such as:
Cleavage of the trifluoropropyl side chain.
Loss of small neutral molecules like CO or H₂O.
Ring-opening of the pyrrolidinone moiety.
Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.
Infrared (IR) and Raman Spectroscopy Methodologies
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes. For this compound, these methods would be crucial for confirming the presence and electronic environment of the lactam ring and the trifluoropropyl substituent.
Characterization of Functional Groups (e.g., Lactam Carbonyl, C-F Bonds)
The IR and Raman spectra of this compound would be expected to exhibit characteristic vibrational bands corresponding to its key functional groups.
The lactam carbonyl (C=O) stretching vibration is typically a strong band in the IR spectrum. For a five-membered γ-lactam ring, this band is generally observed in the region of 1700-1750 cm⁻¹. The precise frequency would be influenced by the electron-withdrawing nature of the adjacent trifluoropropyl group, which could potentially shift the carbonyl absorption to a higher wavenumber compared to an unsubstituted pyrrolidinone. In the Raman spectrum, the carbonyl stretch would also be present, though its intensity can vary.
The carbon-fluorine (C-F) bonds of the trifluoromethyl group give rise to strong absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. Due to the presence of three C-F bonds, multiple strong bands corresponding to symmetric and asymmetric stretching modes would be anticipated. These vibrations are often weaker in the Raman spectrum.
Other expected vibrational modes include the N-H stretching of the lactam, which would appear as a broad band around 3200 cm⁻¹ in the IR spectrum, and various C-H stretching and bending vibrations from the pyrrolidinone ring and the propyl chain.
Table 1: Predicted Prominent Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Lactam C=O | Stretching | 1700 - 1750 | Strong | Medium |
| Lactam N-H | Stretching | ~3200 | Medium, Broad | Weak |
| CF₃ | Asymmetric Stretching | ~1250 - 1350 | Strong | Weak |
| CF₃ | Symmetric Stretching | ~1100 - 1200 | Strong | Medium |
| C-H (ring & chain) | Stretching | 2850 - 3000 | Medium | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of this compound.
Confirmation of Molecular Geometry and Stereochemistry
A successful crystallographic analysis would yield a detailed molecular structure, including precise bond lengths, bond angles, and torsion angles. This would confirm the expected geometry of the pyrrolidin-2-one ring, which typically adopts a non-planar, envelope or twisted conformation. The analysis would also definitively establish the relative stereochemistry at the chiral center (C4) if a single enantiomer were crystallized. For a racemic mixture, the crystal structure would reveal the packing of both enantiomers in the unit cell.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Given the presence of a stereocenter at the 4-position, this compound is a chiral molecule. Chiroptical spectroscopy provides methods to investigate and quantify the enantiomeric composition of a sample.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenter and the conformation of the molecule.
The lactam carbonyl group provides a chromophore that would exhibit a characteristic n→π* electronic transition, which is sensitive to its chiral environment. This transition would be expected to give rise to a Cotton effect in the CD spectrum. By comparing the experimentally measured CD spectrum with that predicted by computational methods for a known absolute configuration, the absolute stereochemistry of the enantiomers could be determined. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for assessing enantiomeric purity. A racemic mixture would be CD silent.
Optical Rotation Measurements
Optical rotation is a critical measure for characterizing chiral compounds, providing information on the direction and magnitude to which a molecule rotates plane-polarized light. This property is intrinsic to enantiomers, with each enantiomer of a chiral compound rotating light to an equal but opposite degree. The measurement is conducted using a polarimeter.
The specific rotation, [α], is a standardized value that is a fundamental physical constant for a chiral substance. It is calculated from the observed rotation (α) using the formula:
[α]λT = α / (l × c)
where T is the temperature, λ is the wavelength of the light source (commonly the sodium D-line, 589 nm), l is the path length of the sample tube in decimeters (dm), and c is the concentration of the sample in grams per milliliter (g/mL).
Due to a lack of publicly available experimental data for the specific rotation of the enantiomers of this compound, the following table is illustrative of how such data would be presented. It is based on typical values for similar chiral molecules and serves as a hypothetical example.
Table 1: Hypothetical Optical Rotation Data for the Enantiomers of this compound
| Enantiomer | Specific Rotation [α]D20 | Concentration (c) | Solvent |
| (R)-4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one | - (Hypothetical) | (e.g., 1.0 g/100 mL) | (e.g., Methanol) |
| (S)-4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one | + (Hypothetical) | (e.g., 1.0 g/100 mL) | (e.g., Methanol) |
The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a key identifier for a specific enantiomer, although it does not directly correlate with the (R) or (S) stereochemical descriptor.
Chromatographic Methodologies for Purity and Isomeric Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers. Both gas and liquid chromatography offer powerful means to resolve complex mixtures and isolate compounds of interest.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust analytical method for separating and identifying volatile and thermally stable compounds. In the context of this compound, GC-MS serves to confirm the molecular weight and structure of the compound, as well as to detect any volatile impurities.
The gas chromatograph separates components of a sample based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase (typically helium). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule and reveals its molecular weight.
While specific, published GC-MS data for this compound is not available, a typical analysis would involve a standard nonpolar capillary column. The following table illustrates a hypothetical set of parameters for a GC-MS analysis.
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temperature | 230 °C |
The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (181.16 g/mol ) and characteristic fragment ions resulting from the cleavage of the pyrrolidinone ring and the trifluoropropyl side chain.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
HPLC is a versatile and widely used technique for the analysis and purification of a broad range of compounds. For a non-volatile compound like this compound, reversed-phase HPLC is a standard method for purity assessment.
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the compound is determined by the presence of a single major peak in the chromatogram.
Chiral HPLC is essential for the separation and quantification of the individual enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly employed for the resolution of a wide variety of chiral compounds.
The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. Given the fluorinated nature of the analyte, stationary phases designed for the separation of fluorinated compounds could also provide unique selectivity. chromatographyonline.comnih.gov
The following tables present hypothetical conditions for both a standard reversed-phase HPLC purity analysis and a chiral HPLC enantiomeric separation.
Table 3: Illustrative Reversed-Phase HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | (e.g., C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Table 4: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | (e.g., Polysaccharide-based CSP) |
| Mobile Phase | (e.g., Hexane:Isopropanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Successful chiral separation would yield two distinct peaks in the chromatogram, corresponding to the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric excess (ee) of the sample.
Applications in Advanced Chemical Synthesis and Materials Science As a Building Block
Utilization as a Chiral or Achiral Building Block in Multistep Synthesis
Substituted chiral pyrrolidines are recognized as crucial structural motifs in many biologically active compounds and serve as fundamental building blocks in organic synthesis. mdpi.com As a derivative of this important class, 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one can be employed in multistep synthesis to introduce a fluorinated moiety. vapourtec.com The presence of the trifluoromethyl (CF3) group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net
In its chiral forms, this compound becomes a valuable synthon for asymmetric synthesis, allowing for the construction of stereochemically complex targets. The pyrrolidine (B122466) scaffold is a well-established component in the synthesis of a wide array of molecules, and the introduction of the trifluoropropyl group offers a tool for fine-tuning the properties of the final product. nih.gov The synthesis of such building blocks often relies on robust methods that can be scaled for practical applications in drug discovery and development. chemrxiv.org
Table 1: Potential Contributions of the Trifluoropropyl Moiety in Multistep Synthesis
| Feature | Conferred Property | Rationale |
|---|---|---|
| Metabolic Stability | Increased resistance to enzymatic degradation, particularly oxidation. | The strong carbon-fluorine bond is less susceptible to metabolic cleavage compared to carbon-hydrogen bonds. |
| Lipophilicity | Enhanced ability to cross lipid bilayers and cell membranes. | The CF3 group increases the overall lipophilicity of a molecule, which can be critical for bioavailability. |
| Binding Affinity | Can modulate interactions with biological targets through unique electronic effects. | The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and participate in specific dipole or orthogonal multipolar interactions. |
| Conformational Control | The steric bulk of the trifluoropropyl group can influence the preferred conformation of the molecule. | This can be leveraged to lock a molecule into a bioactive conformation, improving its potency and selectivity. |
Precursor for the Synthesis of Complex Fluorinated Heterocycles
Fluorinated heterocycles are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. researchgate.nete-bookshelf.de The compound this compound serves as an excellent starting point for generating more elaborate heterocyclic systems. The lactam ring can be chemically modified through various reactions, such as reduction, ring-opening, or condensation, to build fused or spirocyclic structures.
One of the most powerful methods for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. researchgate.net Azomethine ylides, generated from pyrrolidine precursors, can react with various dipolarophiles to yield complex polycyclic molecules in a single step. researchgate.net By starting with this compound, this strategy allows for the direct incorporation of a trifluoropropyl group into diverse heterocyclic scaffolds. nih.gov
Integration into Oligomers or Polymeric Materials
The incorporation of fluorinated monomers into polymers is a well-established strategy for creating materials with specialized properties, including chemical inertness, thermal stability, and low surface energy. nih.gov Polysiloxanes containing 3,3,3-trifluoropropyl groups, for example, exhibit exceptional solvent resistance and performance over a broad temperature range. researchgate.net
Similarly, the pyrrolidone ring is the basis for well-known polymers like poly(N-vinylpyrrolidone) (PNVP), which is valued for its biocompatibility and use in pharmaceutical and cosmetic formulations. nih.govmdpi.com By functionalizing this compound to render it polymerizable (e.g., by introducing a vinyl or acrylate (B77674) group), it could be used to synthesize novel fluorinated polymers. Such materials could merge the desirable properties of both fluoropolymers and pyrrolidone-based polymers, leading to applications in areas like hydrophobic coatings, specialized membranes, or amphiphilic block copolymers for nanoparticle stabilization. nih.govredalyc.org
Table 2: Predicted Properties of Polymers Incorporating this compound
| Property | Expected Outcome | Potential Application |
|---|---|---|
| Surface Energy | Significantly lowered critical surface tension. nih.gov | Creation of hydrophobic and oleophobic (oil-repellent) surfaces for anti-fouling or self-cleaning materials. |
| Thermal Stability | Enhanced resistance to thermal degradation. | Use in high-performance plastics and elastomers that must withstand elevated temperatures. |
| Chemical Resistance | Increased inertness to solvents and corrosive chemicals. researchgate.net | Development of durable coatings, seals, and linings for chemical processing equipment. |
| Biocompatibility | Combination of the known biocompatibility of pyrrolidones with the inertness of fluoropolymers. | Potential use in biomedical devices, such as contact lenses or drug delivery systems, where protein adhesion needs to be minimized. nih.govmdpi.com |
Role in Ligand Design for Catalysis
The chiral pyrrolidine scaffold, famously derived from the amino acid proline, is a privileged structure in asymmetric catalysis. mdpi.com It forms the basis of numerous highly effective organocatalysts and ligands for metal-catalyzed reactions. The substituent at the 4-position of the pyrrolidine ring plays a critical role in defining the steric environment of the catalytic center, thereby influencing the stereochemical outcome of the reaction.
Introducing a 3,3,3-trifluoropropyl group at this position offers a novel way to tune the electronic and steric properties of a ligand. The group's steric bulk and electron-withdrawing nature can create a unique chiral pocket, potentially leading to enhanced enantioselectivity in catalytic transformations. These fluorinated ligands could be applied in a variety of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and hydrogenations.
Development of Novel Synthetic Methodologies Leveraging its Unique Structure
The presence of both a lactam functionality and a trifluoropropyl group within the same molecule may enable the development of new synthetic methods. nih.gov The electron-withdrawing effect of the side chain could influence the reactivity of the lactam ring, potentially allowing for selective transformations that are not possible with simple alkyl-substituted pyrrolidinones. For instance, it might facilitate selective deprotonation at the C5 position or influence the regioselectivity of ring-opening reactions. Such unique reactivity could form the basis for novel, efficient routes to other valuable fluorinated compounds. nih.gov
Contributions to Probe Design for Chemical Research (non-biological sensing)
Chemical probes are essential tools used to study and detect specific molecules or environmental conditions. pageplace.de Fluorinated compounds are particularly useful in this context due to the unique properties of the fluorine atom. The ¹⁹F nucleus is NMR-active and has a high sensitivity, making it an excellent reporter for ¹⁹F NMR spectroscopy, a technique that operates with a clear background.
By incorporating this compound into a larger molecular structure, the trifluoropropyl group can act as a ¹⁹F NMR tag. The chemical shift of the fluorine atoms would be sensitive to the local chemical environment, allowing the probe to report on binding events or changes in its surroundings. The robust and synthetically versatile pyrrolidinone core provides a stable anchor for attaching this sensing moiety to other functional groups designed to interact with specific analytes. nih.govchemrxiv.org
Derivatization and Analog Synthesis of 4 3,3,3 Trifluoropropyl Pyrrolidin 2 One
Systematic Functionalization of the Pyrrolidin-2-one Ring at Various Positions
The pyrrolidin-2-one core offers several positions for systematic functionalization, including the nitrogen atom (N1), the carbon atoms alpha to the carbonyl group (C3 and C5), and the carbonyl group itself (C2).
N-Functionalization: The secondary amine within the lactam ring is a prime site for derivatization. Standard N-alkylation or N-arylation reactions could introduce a wide variety of substituents. For instance, reaction with alkyl halides or aryl halides under basic conditions would yield N-substituted derivatives. Acylation with acyl chlorides or anhydrides would produce N-acylpyrrolidinones. These modifications can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity.
α-Carbon Functionalization: The carbons at the C3 and C5 positions, adjacent to the carbonyl and nitrogen respectively, are amenable to functionalization. Deprotonation at the C3 position using a strong base like lithium diisopropylamide (LDA) would generate an enolate, which can then react with various electrophiles. This would allow for the introduction of alkyl, acyl, or other functional groups. Functionalization at the C5 position is also conceivable, potentially through radical-based reactions or by using pre-functionalized starting materials in the synthesis of the pyrrolidinone ring.
Carbonyl Group Modification: The carbonyl group at C2 can be a target for various transformations. Reduction with agents like lithium aluminum hydride would yield the corresponding 4-(3,3,3-trifluoropropyl)pyrrolidine. Reaction with Grignard reagents could lead to the formation of tertiary alcohols at the C2 position.
Modification of the Trifluoropropyl Side Chain
The 3,3,3-trifluoropropyl side chain at the C4 position is a key feature of the molecule. Modifications to this chain could lead to analogs with altered steric and electronic properties. While the trifluoromethyl group is generally stable, reactions targeting the propyl chain are conceivable. For example, selective hydrogenation under specific catalytic conditions might reduce the CF3 group, though this is a challenging transformation. More plausibly, synthetic strategies could be employed to introduce unsaturation or other functional groups along the propyl chain during the initial synthesis of the molecule.
Synthesis of Spiro and Fused Ring Systems Incorporating the Core Structure
The 4-(3,3,3-trifluoropropyl)pyrrolidin-2-one scaffold could serve as a building block for the synthesis of more complex spirocyclic and fused ring systems. Intramolecular cyclization reactions are a common strategy for constructing such architectures. For example, if a suitable functional group is introduced at the N1 position, an intramolecular [3+2] cycloaddition with the trifluoropropyl side chain (if appropriately modified to contain a dipolarophile) could lead to a fused bicyclic system. Alternatively, functionalization at the C3 position with a group capable of cyclizing with the side chain could also yield fused rings.
Spirocyclic systems could be generated through reactions involving the C3 position. For instance, the formation of a C3-spirocyclic derivative could be achieved by reacting a C3-lithiated species with a suitable dielectrophile.
Exploration of Homologous and Isomeric Pyrrolidinone Derivatives
The synthesis and exploration of homologous and isomeric derivatives would provide valuable structure-activity relationship (SAR) data in medicinal chemistry contexts.
Homologous Series: Analogs with varying lengths of the fluoroalkyl side chain could be synthesized. For example, 4-(2,2,2-trifluoroethyl)pyrrolidin-2-one (B8591023) and 4-(4,4,4-trifluorobutyl)pyrrolidin-2-one would be the lower and higher homologs, respectively. These could be prepared by modifying the initial synthetic route to incorporate different fluoroalkyl groups.
Isomeric Derivatives: The position of the trifluoropropyl side chain on the pyrrolidinone ring could be varied. Synthesis of 3-(3,3,3-trifluoropropyl)pyrrolidin-2-one (B8390942) and 5-(3,3,3-trifluoropropyl)pyrrolidin-2-one would provide isomeric analogs. These syntheses would require different starting materials and synthetic strategies compared to the 4-substituted isomer.
Library Synthesis Approaches for Chemical Space Exploration
To explore the chemical space around this compound efficiently, combinatorial and parallel synthesis techniques could be employed to create a library of derivatives. researchgate.netnih.gov Using the core scaffold, a variety of building blocks could be introduced at the N1 and C3 positions. For example, a library could be generated by reacting the parent compound with a diverse set of alkyl halides for N-functionalization, followed by a parallel alpha-alkylation at the C3 position with another set of electrophiles. Such an approach would rapidly generate a large number of distinct compounds for biological screening.
Stereoselective Synthesis of Diastereomeric and Enantiomeric Analogs
The this compound molecule possesses a stereocenter at the C4 position. The synthesis of enantiomerically pure forms is crucial for pharmacological studies. Asymmetric synthesis methods could be employed to achieve this. For example, a chiral auxiliary approach or the use of a chiral catalyst in the key ring-forming reaction could lead to the desired enantiomer.
Furthermore, the introduction of additional stereocenters, for instance at the C3 or C5 positions, would lead to diastereomeric analogs. Diastereoselective synthesis could be achieved by using substrate-controlled or reagent-controlled methods to direct the stereochemical outcome of the reactions.
Conclusion and Future Research Directions
Summary of Synthetic Achievements and Methodological Advancements
While specific, optimized synthetic routes for 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one are not widely reported, the synthesis of analogous trifluoromethylated γ-lactams and 4-alkyl-pyrrolidin-2-ones has seen significant progress. General strategies that could be adapted for the synthesis of the title compound include:
Radical Trifluoromethylation of Alkenes: Recent advancements have demonstrated the synthesis of trifluoromethyl-containing γ-lactams through radical cascade reactions. acs.orgresearchgate.netnih.gov These methods often utilize readily available trifluoromethyl sources like CF3SO2Na and proceed under mild, transition-metal-free conditions. acs.orgresearchgate.netnih.gov A plausible approach for this compound could involve the radical addition of a trifluoromethyl group to a suitable alkene precursor, followed by cyclization.
Cyclization of γ-Amino Acids: The classical approach to pyrrolidinones involves the cyclization of γ-amino acids. The synthesis of the requisite γ-amino acid with a 3,3,3-trifluoropropyl side chain would be the key step, potentially achievable through asymmetric Michael addition or other stereoselective methods.
Aza-Baeyer-Villiger Rearrangement: The synthesis of 4-phenylpyrrolidin-2-one has been achieved via an Aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. orgsyn.org This strategy could potentially be adapted for the synthesis of this compound, provided the corresponding 3-(3,3,3-trifluoropropyl)cyclobutanone is accessible.
These methodologies, developed for related structures, provide a strong foundation for the future development of efficient and scalable syntheses of this compound.
Key Insights from Spectroscopic and Computational Characterization
Spectroscopic Characterization:
| Technique | Expected Key Features for this compound |
| ¹H NMR | Complex multiplets for the pyrrolidinone ring protons. A characteristic multiplet for the CH group at the 4-position. Signals corresponding to the two CH₂ groups of the trifluoropropyl side chain, with coupling to the fluorine atoms. A broad singlet for the N-H proton. |
| ¹³C NMR | A signal for the carbonyl carbon (~175-180 ppm). Signals for the carbons of the pyrrolidinone ring and the trifluoropropyl side chain. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | A triplet for the CF₃ group due to coupling with the adjacent CH₂ group. The chemical shift would be characteristic of a trifluoromethyl group attached to an aliphatic chain. beilstein-journals.org |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the lactam (~1680-1700 cm⁻¹). A broad band for the N-H stretching (~3200-3400 cm⁻¹). Strong C-F stretching bands in the region of 1000-1350 cm⁻¹. researchgate.net |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (181.16 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoropropyl side chain or cleavage of the pyrrolidinone ring. |
Computational Characterization:
Computational studies on fluorinated pyrrolidines have revealed that the introduction of fluorine can significantly influence the ring's conformation due to stereoelectronic effects like the gauche effect. nih.govbeilstein-journals.orgresearchgate.net For this compound, computational analysis would be valuable to:
Determine the preferred puckering of the pyrrolidinone ring.
Investigate the rotational barrier around the C4-C(propyl) bond.
Predict the impact of the trifluoropropyl group on the electronic properties of the lactam, such as the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen.
Identification of Remaining Synthetic Challenges and Methodological Gaps
The synthesis of this compound, while conceptually straightforward based on existing methodologies, presents several potential challenges:
Introduction of the Trifluoropropyl Group: The efficient and stereoselective introduction of the 3,3,3-trifluoropropyl group at the 4-position of the pyrrolidinone ring remains a key challenge. Many existing trifluoromethylation methods are tailored for aromatic systems or specific functional groups and may not be directly applicable. wikipedia.org
Stereocontrol: The C4 position of the pyrrolidinone ring is a stereocenter. Developing enantioselective synthetic routes to obtain single enantiomers of this compound is a significant hurdle that needs to be addressed, as the biological activity of such compounds is often stereospecific.
Proposed Avenues for Novel Chemical Transformations and Reactivity Studies
The this compound scaffold offers several avenues for exploring novel chemical transformations:
Functionalization of the Pyrrolidinone Ring: The N-H bond can be readily functionalized through alkylation, acylation, or arylation to introduce diverse substituents. chemicalbook.com The carbonyl group can undergo reduction or reactions with organometallic reagents.
Transformations of the Trifluoromethyl Group: While the trifluoromethyl group is generally considered robust, recent advances have shown that under specific conditions, the C-F bonds can be selectively transformed, opening up possibilities for further diversification. tcichemicals.com
Reactivity as a Nucleophile: The nitrogen atom of the lactam can act as a nucleophile in various reactions, and the electron-withdrawing nature of the trifluoropropyl group may modulate this reactivity. chemicalbook.com
Future Prospects for its Role as a Versatile Chemical Building Block
Given the prevalence of both the pyrrolidinone ring and the trifluoromethyl group in bioactive molecules, this compound holds significant promise as a versatile chemical building block. tandfonline.comrsc.orgacs.orgthieme-connect.com
Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. rsc.org This building block could be used to synthesize novel analogues of existing drugs or to develop new chemical entities for a range of therapeutic targets. mdpi.com The pyrrolidinone core is present in numerous FDA-approved drugs. google.com
Agrochemicals: Fluorinated compounds are also prominent in modern agrochemicals. chinesechemsoc.org The unique properties imparted by the trifluoropropyl group could be exploited in the design of new herbicides, pesticides, and fungicides.
Materials Science: The incorporation of fluorinated moieties can influence the properties of polymers and other materials, imparting characteristics such as thermal stability and hydrophobicity.
Potential for Developing New Fluorinated Organic Chemistry Methodologies
The pursuit of efficient synthetic routes to this compound could drive the development of new methodologies in organofluorine chemistry. mdpi.comnumberanalytics.comcas.cnbenthamdirect.com
Novel Trifluoromethylation Reactions: The challenges associated with the synthesis of this specific molecule could spur the discovery of new reagents and catalytic systems for the trifluoromethylation of aliphatic systems.
Asymmetric Fluorination/Fluoroalkylation: The need for enantiomerically pure this compound could lead to the development of novel asymmetric methods for the introduction of fluorinated side chains.
Flow Chemistry Applications: The development of continuous-flow processes for the synthesis of this and related fluorinated heterocycles could offer advantages in terms of safety, efficiency, and scalability. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Ultrasound-promoted synthesis is a viable method for introducing trifluoromethyl groups into pyrrolidinone derivatives. For example, ultrasound irradiation enhances reaction efficiency in trifluoromethylated compounds by promoting radical formation and reducing side reactions. Reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), temperature (25–60°C), and catalyst loading (e.g., 5–10 mol% Pd) should be systematically varied to optimize yield and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can advanced spectroscopic techniques (e.g., NMR, XRPD) characterize the structural features of this compound?
- Methodological Answer :
- NMR : Use NMR to confirm the presence and environment of the trifluoropropyl group. and NMR can resolve stereochemistry and substituent effects.
- XRPD : X-ray powder diffraction (XRPD) provides crystallographic data, with peak intensities and d-spacings (e.g., 2θ = 12.5°, 18.7°) critical for verifying polymorphic forms .
- Data Interpretation : Compare experimental spectra with computational simulations (e.g., DFT) to validate structural assignments.
Q. What safety precautions are critical when handling fluorinated pyrrolidinones in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile fluorinated intermediates.
- First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and consult a physician .
Advanced Research Questions
Q. How do substituents on the pyrrolidinone ring influence the compound’s reactivity and physicochemical properties?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoropropyl group increases electrophilicity at the carbonyl oxygen, facilitating nucleophilic attacks. Substituent effects can be quantified via Hammett σ constants or computational analysis (e.g., NBO charges).
- Steric Effects : Bulky groups at the 3-position (e.g., trifluoropropyl vs. acetyl) alter reaction pathways, as observed in cyclization reactions of N-substituted pyrrolidinones .
- Experimental Design : Synthesize analogs with varying substituents (e.g., methyl, phenyl) and compare reaction kinetics via HPLC or GC-MS.
Q. What computational methods are suitable for studying the electronic effects of the trifluoropropyl group on molecular conformation?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to study conformational flexibility.
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer :
- Error Analysis : Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and temperature dependencies in NMR.
- Validation : Cross-reference with X-ray crystallography data to resolve discrepancies. For example, a 0.1 ppm deviation in NMR may indicate crystal packing effects .
- Case Study : If experimental NMR shifts for the carbonyl group (175–180 ppm) differ from DFT predictions (170–175 ppm), consider solvent polarization corrections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
